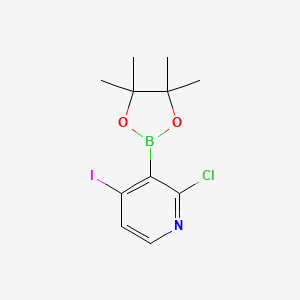![molecular formula C9H13Cl2N3 B1463459 [(4-Methyl-1H-benzimidazol-2-yl)methyl]amin-Dihydrochlorid CAS No. 1269087-76-4](/img/structure/B1463459.png)
[(4-Methyl-1H-benzimidazol-2-yl)methyl]amin-Dihydrochlorid
Übersicht
Beschreibung
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Benzimidazolderivate sollen eine potente antimikrobielle Aktivität aufweisen. So zeigen bestimmte Benzimidazolderivate eine ausgezeichnete Bioaktivität gegen viele Krankheiten, einschließlich resistenter Organismen wie Methicillin- und Vancomycin-resistenten S. aureus .
Antitumoraktivität
Benzimidazolderivate wurden auch als signifikant krebshemmend erkannt. Sie wurden bei der Entwicklung chemotherapeutischer Wirkstoffe für verschiedene klinische Zustände eingesetzt .
Antivirale Aktivität
Benzimidazolderivate sollen antivirale Eigenschaften besitzen. Sie wurden zur Behandlung verschiedener Viruserkrankungen eingesetzt .
Antiparasitäre Aktivität
Benzimidazolderivate wurden zur Behandlung von parasitären Erkrankungen eingesetzt. Sie sollen eine potente Anthelminthika-Aktivität besitzen .
Entzündungshemmende Aktivität
Benzimidazolderivate wurden als entzündungshemmend erkannt. Sie wurden zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt .
Verwendung in Koordinationsverbindungen
Die Verbindung [(4-Methyl-1H-benzimidazol-2-yl)methyl]amin-Dihydrochlorid wurde bei der Gestaltung von Koordinationsverbindungen verwendet. Es ist ein dreizähniger Ligand mit zwei Benzimidazolgruppen, die an ein Stickstoffatom gebunden sind. Dieser Ligand wird oft zur Herstellung von Metallkomplexen bei der Modellierung der aktiven Zentren relevanter Metalloenzyme verwendet .
Antihypertensive Aktivität
Benzimidazolderivate wurden als blutdrucksenkend erkannt. Sie wurden zur Behandlung von Bluthochdruck eingesetzt .
Analgetische Aktivität
Benzimidazolderivate wurden als schmerzlindernd erkannt. Sie wurden zur Behandlung von Schmerzen eingesetzt .
Dies sind nur einige der vielen möglichen Anwendungen von Benzimidazolderivaten. Es ist jedoch wichtig zu beachten, dass diese Verbindungen zwar in diesen Bereichen vielversprechend sind, aber weitere Forschung erforderlich ist, um ihr Potenzial und ihre Grenzen vollständig zu verstehen .
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a multitude of pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Benzimidazole derivatives have been reported to have a variety of effects, depending on the specific derivative and its targets .
Biochemische Analyse
Biochemical Properties
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The benzimidazole nucleus is known to interact with a variety of enzymes and proteins, acting as a bioisostere of naturally occurring nucleotides . This interaction can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context. For instance, benzimidazole derivatives have been shown to exhibit antiviral, antitumor, and antimicrobial activities .
Cellular Effects
The effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and affect various signaling pathways involved in cell growth and survival . These effects are mediated through the compound’s interaction with key cellular proteins and enzymes.
Molecular Mechanism
At the molecular level, (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The benzimidazole core can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound’s interaction with DNA and RNA can further modulate gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICFACSEKJAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269087-76-4 | |
| Record name | 1269087-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)


![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)





